molecular formula C12H20O2 B12644904 [(E)-hex-3-enyl] (E)-hex-2-enoate CAS No. 102832-14-4

[(E)-hex-3-enyl] (E)-hex-2-enoate

Cat. No.: B12644904
CAS No.: 102832-14-4
M. Wt: 196.29 g/mol
InChI Key: WAZKUHYKUCORDK-RMTFUQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-hex-3-enyl] (E)-hex-2-enoate is an unsaturated ester of significant interest in chemical and biological research due to its distinct structural configuration. This compound is characterized by an (E)-double bond in both the hex-3-enyl alcohol moiety and the hex-2-enoate acid moiety, a feature that defines its stereochemical properties and reactivity . In scientific applications, this compound and its stereoisomers are primarily utilized in the flavor and fragrance industry. These analogs are valued for their fresh, green, and fruity odor profiles, often described as reminiscent of pear, kiwi, and tropical fruits . Researchers employ it as a key reference standard or intermediate in the synthesis of complex aroma compounds and to study structure-odor relationships . Beyond organoleptic studies, it serves as a model compound in chemical research for investigating esterification kinetics, geometric isomerism, and the behavior of unsaturated esters in various reaction types, including oxidation and reduction . The mechanism of action for this class of compounds often involves its hydrolysis into the corresponding (E)-hex-3-en-1-ol and (E)-hex-2-enoic acid, which may then participate in or influence biochemical pathways . Its double bonds also make it a potential substrate for studies on oxidation and interaction with reactive oxygen species . This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102832-14-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(E)-hex-3-enyl] (E)-hex-2-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7-8,10H,3-4,6,9,11H2,1-2H3/b7-5+,10-8+

InChI Key

WAZKUHYKUCORDK-RMTFUQJTSA-N

Isomeric SMILES

CCC/C=C/C(=O)OCC/C=C/CC

Canonical SMILES

CCCC=CC(=O)OCCC=CCC

Origin of Product

United States

Biosynthesis and Metabolic Pathways of E Hex 3 Enyl E Hex 2 Enoate and Analogous Esters

Elucidation of Fatty Acid Derived Pathways for Green Leaf Volatile (GLV) Esters

The biosynthesis of [(E)-hex-3-enyl] (E)-hex-2-enoate is a branch of the broader oxylipin pathway, which is responsible for producing a variety of signaling and defense molecules in plants from polyunsaturated fatty acids. mdpi.comnih.gov These C6 compounds, known collectively as green leaf volatiles (GLVs), are synthesized almost ubiquitously by green plants, often in response to tissue damage or other stresses. nih.govnih.gov

Role of Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathways

The initial steps in the formation of GLV esters are catalyzed by the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.govacs.org This pathway is activated when cell disruption occurs, allowing enzymes to access their substrates. nih.govmdpi.com

Substrate Release : The pathway begins with the release of polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, from membrane lipids by the action of lipases. nih.gov

Oxygenation by LOX : Lipoxygenase (LOX) catalyzes the dioxygenation of these fatty acids. mdpi.comtandfonline.com Specifically, 13-LOX adds a molecule of oxygen to the C-13 position of linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT). frontiersin.orgresearchgate.net

Cleavage by HPL : The resulting hydroperoxide is then rapidly cleaved by a specific hydroperoxide lyase (HPL). mdpi.comtandfonline.com HPL cleaves the C12-C13 bond of 13-HPOT to produce a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. tandfonline.comfrontiersin.org This C6 aldehyde is a primary precursor for a wide range of GLVs.

Isomerization : (Z)-3-hexenal can be spontaneously or enzymatically isomerized to the more stable (E)-2-hexenal. nih.govfrontiersin.org This isomerization step is crucial for increasing the diversity of the resulting GLV bouquet.

The combination of LOX and HPL activities provides the initial C6 aldehyde backbone necessary for the subsequent formation of alcohols and esters, including this compound.

Contribution of Alcohol Dehydrogenases (ADH) and Alcohol Acyltransferases (AAT)

The C6 aldehydes produced by the LOX/HPL pathway undergo further modifications to produce the final alcohol and ester compounds. These final steps require intact cells and are catalyzed by alcohol dehydrogenases (ADH) and alcohol acyltransferases (AAT). mdpi.comnih.gov

Reduction by ADH : Alcohol dehydrogenases (ADH) reduce the C6 aldehydes, such as (E)-2-hexenal and (Z)-3-hexenal, to their corresponding alcohols. nih.gov For instance, (Z)-3-hexenal is reduced to (Z)-3-hexenol, and (E)-2-hexenal is reduced to (E)-2-hexenol. The availability of these alcohol precursors is a major factor influencing the rate of ester production. actahort.org

Esterification by AAT : The final and decisive step in the biosynthesis of volatile esters is catalyzed by alcohol acyltransferases (AATs). nih.govnih.gov These enzymes transfer an acyl group from an acyl-CoA donor to an alcohol acceptor. nih.gov To form a compound like this compound, an AAT would catalyze the esterification of (E)-3-hexenol (the alcohol moiety) with (E)-2-hexenoyl-CoA (the acyl-CoA moiety). The broad substrate specificity of many AAT enzymes allows for the production of a wide array of different esters, depending on the availability of various alcohol and acyl-CoA precursors. nih.govnih.gov

Table 1: Key Enzymes in the Biosynthesis of GLV Esters

Enzyme Abbreviation Function in the Pathway
Lipoxygenase LOX Oxygenates polyunsaturated fatty acids (e.g., linolenic acid) to form hydroperoxides. mdpi.comtandfonline.com
Hydroperoxide Lyase HPL Cleaves fatty acid hydroperoxides to produce C6 aldehydes (e.g., (Z)-3-hexenal). mdpi.comfrontiersin.org
Alcohol Dehydrogenase ADH Reduces C6 aldehydes to their corresponding C6 alcohols (e.g., (Z)-3-hexenol). nih.govresearchgate.net
Alcohol Acyltransferase AAT Catalyzes the final esterification step, transferring an acyl-CoA to an alcohol to form a volatile ester. nih.govnih.gov

Genetic and Transcriptional Regulation of Ester Biosynthesis

The production of this compound and other volatile esters is not merely a biochemical process but is tightly regulated at the genetic and transcriptional levels. The expression of genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors and regulatory elements, ensuring that these compounds are produced at the right time and in the right amounts.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

Researchers have successfully isolated and characterized numerous genes encoding the key enzymes of the GLV ester pathway from various plant species.

LOX and HPL Genes : Genes encoding 13-LOX and HPL have been identified in many plants, including chili pepper and tomato. researchgate.netoup.com For example, the TomloxC gene in tomato is a key lipoxygenase involved in the production of C6 volatiles. oup.com In chili pepper, the expression levels of 13-LOX1, 13-LOX2, 13-LOX5, and HPL genes are closely correlated with the content of GLVs. researchgate.net

AAT Genes : The alcohol acyltransferase (AAT) gene family has received significant attention due to its central role in ester formation. Full-length cDNAs for AATs have been isolated from fruits like strawberry (SAAT), banana (BanAAT), and apricot (PaAAT1). nih.govnih.govfrontiersin.org Functional characterization of these genes, often through expression in recombinant systems like E. coli, has confirmed their ability to produce a variety of esters. nih.govnih.gov Studies have shown that the substrate preference of a recombinant AAT does not always predict the final ester profile of the fruit, suggesting that precursor availability is a critical limiting factor. nih.gov For instance, transient overexpression of PaAAT1 in apricot fruit led to a significant increase in C6 acetate (B1210297) esters and a corresponding decrease in their C6 alcohol precursors. frontiersin.org

Table 2: Examples of Identified Genes in Volatile Ester Biosynthesis

Gene Encoded Enzyme Plant Species Key Finding Reference
SAAT Alcohol Acyltransferase Strawberry (Fragaria x ananassa) One of the first AAT genes characterized, shown to be involved in flavor ester formation. nih.gov
BanAAT Alcohol Acyltransferase Banana (Musa sapientum) Recombinant enzyme produces characteristic banana esters like isoamyl acetate. nih.govnih.gov
PaAAT1 Alcohol Acyltransferase Apricot (Prunus armeniaca) Expression increases during ripening; overexpression boosts C6 ester production. frontiersin.org
TomloxC Lipoxygenase Tomato (Solanum lycopersicum) A major lipoxygenase gene responsible for C6 volatile synthesis, located in a key QTL region. oup.com
MdAAT1 Alcohol Acyltransferase Apple (Malus domestica) Expression is regulated by MdMYC2 and MdMYB85 transcription factors in response to jasmonate. nih.gov
PuAAT1 Alcohol Acyltransferase Pear (Pyrus ussuriensis) Expression is inhibited by PuNAC37 and PuWRKY74 transcription factors. oup.comoup.com

Regulatory Elements and Transcription Factors Governing Volatile Ester Production

The expression of biosynthetic genes is governed by transcription factors (TFs) that bind to specific regulatory elements in the promoter regions of these genes. mdpi.com Several TF families have been implicated in the control of volatile ester synthesis.

NAC Transcription Factors : In pear, the transcription factors PuNAC37 and PuWRKY74 have been shown to synergistically inhibit the expression of the PuAAT1 gene. oup.comoup.com Conversely, in other fruits like peach, NAC TFs have been found to activate AAT expression. biorxiv.org

MYB and MYC Transcription Factors : In apple, the jasmonate-responsive transcription factor MdMYC2 and the R2R3-MYB factor MdMYB85 directly bind to the promoter of MdAAT1, activating its expression and promoting ester synthesis. nih.gov The two TFs also interact with each other, amplifying their regulatory effect. nih.gov

AP2/ERF Transcription Factors : APETALA2/Ethylene (B1197577) Response Factors (AP2/ERF) are another class of TFs involved in regulating aroma. biorxiv.org

E3 Ubiquitin Ligases : Post-transcriptional regulation also plays a role. In pear, an E3 ubiquitin ligase, PuRDUF2, was found to cause the degradation of the PuAAT1 protein, leading to reduced ester synthesis. oup.com This adds another layer of control to the pathway.

This complex web of activators and repressors allows the plant to fine-tune the production of volatile esters in response to developmental cues (like fruit ripening) and environmental stresses. nih.govoup.commdpi.com

Quantitative Trait Loci (QTL) Mapping for Volatile Ester Content

To understand the genetic architecture of ester production, researchers use quantitative trait loci (QTL) mapping. This technique identifies regions on chromosomes that are associated with variations in the levels of specific compounds in a population. nih.govfrontiersin.org

QTLs for C6 Esters : Studies in apple, tomato, and strawberry have successfully mapped QTLs for numerous volatile compounds, including C6 esters. oup.comnih.govcsic.es In an apple population derived from a 'Fuji' × 'Cripps Pink' cross, 25 QTLs for four different C6 esters were identified across seven linkage groups. frontiersin.org

Co-localization with Candidate Genes : Crucially, these QTL regions often contain the genes known to be involved in the biosynthetic pathway. A major QTL for over 35 volatiles in apple was found to co-locate with the AAT1 gene. nih.gov In tomato, a major QTL for C6 volatiles on chromosome 1 contains the TomloxC lipoxygenase gene, while another QTL for C6 volatiles contains the LeHPL hydroperoxide lyase gene. oup.com

Breeding Applications : Identifying these QTLs and the underlying genes, such as the MdAAT6 gene found within an ester QTL in apple, provides valuable molecular markers for breeding programs. nih.govfrontiersin.org This knowledge can accelerate the development of new fruit varieties with enhanced and desirable aroma profiles. nih.gov

Developmental and Environmental Factors Modulating Biosynthetic Flux

The production of this compound and analogous esters is not constant but is instead highly dynamic, influenced by the plant's life stage and its surrounding environment. biorxiv.orgresearchgate.netnih.gov These factors can dramatically alter the flow of metabolites through biosynthetic pathways, leading to significant shifts in the aroma and signaling profile of the plant.

Developmental Factors: Fruit ripening is a primary developmental process that triggers a significant increase in the synthesis of volatile esters. oup.combiorxiv.org In many fruits, such as apples, bananas, and pears, esters are the main components of their characteristic ripe aroma. nih.govfrontiersin.org This surge in ester production is tightly regulated and often coincides with the climacteric spike in respiration and ethylene production. frontiersin.org The expression of key enzymes, particularly alcohol acyltransferases (AATs), which catalyze the final step in ester formation, is significantly upregulated during ripening. nih.govfrontiersin.org For instance, in apricot, the PaAAT1 gene is responsible for producing C6 esters like (E)-2-hexenyl acetate and (Z)-3-hexenyl acetate, and its expression increases as the fruit ripens. frontiersin.orgresearchgate.net This developmental control ensures that the attractive aromas are produced precisely when the fruit is ready for consumption by seed-dispersing animals.

Environmental Factors: The biosynthesis of volatile esters is also highly responsive to a variety of external cues, from physical damage to attacks by other organisms.

Herbivory and Pathogen Attack: Mechanical damage or herbivore feeding triggers a rapid defense response in plants, a key component of which is the release of a blend of VOCs, including C6-esters. researchgate.netuva.nl These compounds, often called green leaf volatiles (GLVs), are synthesized via the lipoxygenase (LOX) pathway, which is activated upon tissue disruption. researchgate.netmdpi.comnih.gov The resulting C6 aldehydes are quickly converted to alcohols and then esterified. researchgate.net For example, wounding of Tulbaghia violacea leaves leads to a high emission of (Z)-3-hexenyl acetate. nih.gov These esters can act as defense signals, deterring further herbivory, or as indirect defenses by attracting natural enemies of the attacking insects. nih.govjst.go.jpusp.br Studies have shown that specific GLV esters, such as (Z)-3-hexenyl acetate, can induce defense gene expression in neighboring plants, a phenomenon known as plant-to-plant communication. nih.govusp.brresearchgate.net

Abiotic Stress: Environmental stressors such as light, temperature, and water availability also modulate volatile synthesis. mdpi.comoup.com Temperature, for example, affects both the enzymatic rates of biosynthetic pathways and the volatility of the compounds themselves. frontiersin.org Moderate salt stress has also been shown to promote the biosynthesis of fatty acid-derived volatiles in apples. oup.com These responses allow the plant to adapt its metabolic state to cope with challenging environmental conditions.

The following tables summarize the key enzymes and factors influencing the biosynthesis of volatile esters.

Table 1: Key Enzymes in Volatile Ester Biosynthesis

Enzyme Class Abbreviation Function in Pathway
Lipoxygenase LOX Catalyzes the initial step in the GLV pathway, converting fatty acids into hydroperoxides. nih.gov
Hydroperoxide Lyase HPL Cleaves hydroperoxides to form C6 aldehydes (e.g., (Z)-3-hexenal). researchgate.net
Alcohol Dehydrogenase ADH Reduces aldehydes to their corresponding alcohols (e.g., (E)-hex-3-enol). nih.gov
Alcohol Acyltransferase AAT Catalyzes the final esterification step, combining an alcohol with an acyl-CoA. nih.gov

Table 2: Influence of Factors on Volatile Ester Production

Factor Type Effect on Biosynthesis Key Mediators/Pathways
Fruit Ripening Developmental Increased production of esters, contributing to characteristic aroma. frontiersin.org Ethylene signaling, upregulation of AAT genes. frontiersin.orgnih.gov
Herbivory/Wounding Environmental (Biotic) Rapid release of "green leaf volatiles," including C6-esters. researchgate.net Activation of the Lipoxygenase (LOX) pathway upon tissue damage. mdpi.com
Pathogen Attack Environmental (Biotic) Emission of specific ester blends that can act as defense signals. nih.gov Salicylic acid (SA) and Jasmonic acid (JA) signaling pathways. nih.govtandfonline.com
Light & Temperature Environmental (Abiotic) Modulates enzymatic rates and precursor supply from photosynthesis. mdpi.comoup.com General metabolism, enzyme kinetics.
DNA Methylation Epigenetic Can upregulate or downregulate key biosynthetic genes (e.g., LOX genes). nih.gov Changes in methylation patterns on gene promoters. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
(E)-2-hexenal
(E)-2-hexenyl acetate
(Z)-3-hexenal
(Z)-3-hexenol
(Z)-3-hexenyl acetate
5-lipoxygenase
Acetyl-CoA
Auxin
Benzylbenzoate
Butyl acetate
Butyl butyrate
Citronellol
Estragole
Ethyl benzoate
Ethylene
Eugenol
Geraniol
Hexyl 2-methylbutanoate
Hexyl acetate
Isoamyl acetate
Isoeugenol
Jasmonic acid
Linalool
Linoleic acid
Linolenic acid
Methyl benzoate
Methyl butanoate
Methyl hexanoate (B1226103)
Methyl jasmonate
Myrenyl acetate
Nerolidol
Pentyl acetate
Phenylalanine
Salicylic acid
β-Damascenone

Ecological Roles and Inter Organismal Interactions Mediated by Unsaturated Hexenyl Esters

Plant-Insect Chemical Communication

The chemical dialogue between plants and insects is often orchestrated by a diverse array of volatile organic compounds. Among these, unsaturated hexenyl esters play a significant role in conveying information that influences the behavior of both herbivores and their natural enemies.

Herbivore-Induced Plant Volatiles (HIPVs) in Direct and Indirect Plant Defense

When attacked by herbivores, many plants release a specific blend of VOCs known as herbivore-induced plant volatiles (HIPVs). These emissions are not merely a passive consequence of tissue damage but an active defense mechanism. HIPVs can have direct effects on herbivores, such as repelling them or deterring feeding. uva.nl For instance, certain green leaf volatiles (GLVs), a class of compounds that includes hexenyl esters, can have repellent or toxic effects on insects. uva.nl

Furthermore, HIPVs are instrumental in indirect defense, a strategy where the plant attracts natural enemies of the attacking herbivores. This "cry for help" can lead to increased predation or parasitism of the herbivores, thus reducing the damage to the plant. The release of these volatiles can be triggered by insect feeding, and the specific blend of compounds can even provide information about the identity of the herbivore.

Research on Lima bean plants ( Phaseolus lunatus ) has shown that herbivore-damaged plants release a blend of VOCs that can induce defense responses in neighboring plants. usp.brresearchgate.net One of the key components identified in these blends is (3Z)-hex-3-enyl acetate (B1210297), which was sufficient to elicit the secretion of extrafloral nectar (EFN), another indirect defense mechanism that attracts predatory and parasitoid insects. usp.brresearchgate.net This demonstrates that a single compound within the complex HIPV blend can trigger a significant defensive response.

The emission of these volatiles is often rapid, occurring within minutes of tissue disruption, allowing for a swift response to herbivore attack. nih.gov This rapid signaling can be crucial for the plant's survival and can influence the distribution and abundance of herbivores and their natural enemies in an ecosystem.

Attraction of Natural Enemies of Herbivores (e.g., Parasitoids, Predators)

A primary function of many HIPVs, including unsaturated hexenyl esters, is the attraction of the natural enemies of the herbivores that are feeding on the plant. researchgate.net This tritrophic interaction (plant-herbivore-natural enemy) is a cornerstone of many terrestrial ecosystems.

For example, studies have shown that (Z)-3-hexenol, a related C6-alcohol, is a key infochemical in attracting natural enemies. nih.gov Parasitoid wasps, which lay their eggs inside other insects, and predatory insects are particularly attuned to these chemical cues. The release of specific volatiles can guide these natural enemies to the precise location of their hosts or prey.

The composition of the volatile blend can be highly specific, allowing natural enemies to distinguish between plants damaged by different herbivore species. This specificity ensures that the attracted natural enemies are effective against the particular herbivore that is causing the damage. The conversion of (Z)-3-hexenal to (E)-2-hexenal by some herbivores can also be a cue for their natural enemies. uva.nl

Research on various plant species, including cotton and corn, has demonstrated that the emission of GLVs like hexenyl acetate is crucial for attracting parasitoids. nih.govresearchgate.net For instance, the parasitoid wasp Aphidius colemani is attracted to the volatile blend emitted by Arabidopsis plants after aphid attack, with (Z)-3-hexenyl acetate being the predominant compound. nih.govresearchgate.net Similarly, the parasitoid Trichogramma pretiosum is attracted to corn plants damaged by the larva of Elasmopalpus lignosellus, which release volatiles including (Z)-3-hexenyl acetate. nih.gov

Role in Pollinator Attraction and Reproductive Success

While often associated with defense, plant volatiles, including some hexenyl esters, can also play a role in attracting pollinators, thereby contributing to the plant's reproductive success. Floral scents are a complex mixture of compounds designed to attract specific pollinators like bees, moths, and butterflies.

Although direct evidence for the role of [(E)-hex-3-enyl] (E)-hex-2-enoate in pollinator attraction is limited, the broader class of floral volatiles is known to be critical for the reproductive cycle of many plants. e-jecoenv.org Bees, for example, are major pollinators for a vast number of agricultural crops, and their attraction to flowers is heavily influenced by olfactory cues. e-jecoenv.org

The specific composition of a floral scent can help pollinators locate suitable food sources and can also contribute to pollinator constancy, where a pollinator focuses on a single plant species, increasing the efficiency of pollination.

Pheromonal Activity and Chemo-ecological Significance of Unsaturated Esters

Unsaturated esters, including this compound, can also function as pheromones, which are chemical signals used for communication between members of the same species. In insects, pheromones can mediate a variety of behaviors, including mating, aggregation, and alarm signaling.

For instance, the adult aggregation pheromone of the bean bug, Riptortus pedestris, is a blend that includes (E)-2-hexenyl (E)-2-hexenoate. researchgate.net This pheromone attracts both males and females to a common location.

The biological activity of pheromones is often highly dependent on their stereochemistry. Different stereoisomers of the same compound can elicit vastly different behavioral responses, or one isomer may be active while another is inactive or even inhibitory. researchgate.net This specificity is due to the precise fit required between the pheromone molecule and its receptor protein in the insect's antenna.

For example, in the context of plant volatiles influencing insect behavior, ovipositing hawkmoths (Manduca sexta) can distinguish between (Z)-3- and (E)-2-hexenyl acetate and prefer to lay their eggs on plants perfumed with the (Z)-3 isomer. ebi.ac.uk This indicates that the specific stereoisomer provides crucial information to the insect about the host plant.

The synthesis of specific stereoisomers is often a key challenge in chemical ecology research, as it is necessary to produce pure compounds for bioassays to determine their precise biological function. researchgate.net

Understanding the relationship between the chemical structure of a pheromone and its biological activity is crucial for developing practical applications, such as pest management strategies. Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a natural pheromone to determine which structural features are essential for its activity.

By modifying different parts of the molecule, such as the length of the carbon chain, the position and geometry of double bonds, and the nature of functional groups, researchers can map the "active space" of the pheromone. This information can be used to design more potent or stable synthetic mimics of the natural pheromone. For example, SAR studies on analogs of Matsucoccus sex pheromones involved modifying the diene structure to understand its impact on activity. scispace.com

While specific SAR studies on this compound are not extensively documented in the provided context, the principles of SAR are broadly applicable to the study of insect pheromones and other semiochemicals. nih.gov

Data on Related Unsaturated Hexenyl Esters

The following table summarizes findings on unsaturated hexenyl esters and related compounds in plant-insect interactions.

CompoundPlant SpeciesInsect SpeciesRole
(3Z)-hex-3-enyl acetateLima bean (Phaseolus lunatus)Predatory and parasitoid insectsInduces extrafloral nectar secretion, attracting natural enemies. usp.brresearchgate.net
(Z)-3-hexenyl acetateArabidopsisAphidius colemani (parasitoid wasp)Attraction of natural enemies. nih.govresearchgate.net
(Z)-3-hexenyl acetateCornTrichogramma pretiosum (parasitoid)Attraction of natural enemies. nih.gov
(E)-2-hexenyl (E)-2-hexenoate-Riptortus pedestris (bean bug)Component of adult aggregation pheromone. researchgate.net
(E)-hex-3-enyl (E)-2-methylbut-2-enoateTomatoTuta absoluta (tomato leafminer)Potential attractant/stimulant. frontiersin.orgfrontiersin.org

Plant-Plant Signaling and Allelopathy

Unsaturated hexenyl esters, including this compound, are a class of volatile organic compounds (VOCs) that play a crucial role in the chemical communication networks of plants. These airborne signals can mediate both intra- and interspecific interactions, influencing the physiological state and defensive capabilities of neighboring plants.

Airborne Chemical Communication in Defense Priming

While specific research on the defense priming capabilities of this compound is limited, the broader class of C6-volatiles, often referred to as green leaf volatiles (GLVs), is well-recognized for its role in preparing nearby plants for future attacks. GLVs, such as (Z)-3-hexenyl acetate, are rapidly released upon tissue damage from biotic or abiotic stressors. nih.govnih.gov These compounds can act as airborne signals, received by neighboring plants, which in turn can activate their own defense responses, a phenomenon known as defense priming. nih.govnih.gov This priming does not necessarily involve the immediate activation of costly defenses but rather readies the plant to respond more quickly and intensely upon subsequent attack.

Studies on other hexenyl esters, like (Z)-3-hexenyl acetate, have demonstrated their ability to induce the production of defense-related compounds and prime plants against herbivory. usp.brnih.gov For instance, exposure to (Z)-3-hexenyl acetate has been shown to induce defense gene expression in Lima bean and Arabidopsis plants. usp.br Given the structural similarities, it is plausible that this compound could also participate in such airborne defense priming, although further targeted research is needed to confirm this specific role.

Interspecific and Intraspecific Interactions via Volatile Cues

Volatile cues like this compound are integral to the complex web of interactions between plants and other organisms. These chemical signals can be highly specific, mediating interactions between different species (interspecific) as well as between individuals of the same species (intraspecific).

In an example of interspecific interaction, [(E)-hex-3-enyl] (E)-2-methylbut-2-enoate, a closely related compound, has been identified as a volatile naturally emitted by tomato plants (Solanum lycopersicum). frontiersin.orgresearchgate.net Research suggests that this compound may act as a potential attractant for the South American tomato pinworm, Tuta absoluta, a destructive herbivore of Solanaceae crops. frontiersin.orgresearchgate.net This attraction indicates a role for this volatile in host-finding behavior by the insect pest.

For intraspecific interactions, while direct evidence for this compound is not extensively documented, the aggregation pheromone of the bean bug, Riptortus pedestris, provides a compelling parallel. A key component of this pheromone is (E)-2-hexenyl (E)-2-hexenoate, a structurally similar unsaturated hexenyl ester. oup.comoup.combioone.org This pheromone attracts both male and female bean bugs, facilitating mating and resource exploitation. oup.comoup.combioone.org This well-documented example highlights the potential for such compounds to mediate crucial intraspecific behaviors.

Evolutionary Ecology of Volatile Ester Emission and Perception

The production and perception of volatile esters like this compound are shaped by evolutionary pressures from a plant's interactions with its environment, particularly with herbivores and beneficial organisms. The specific blend of volatiles a plant emits is a dynamic trait that can influence its survival and reproductive success.

Co-evolutionary Dynamics with Herbivores and Symbionts

The emission of specific volatile compounds by plants and the ability of insects to perceive them are classic examples of co-evolution. nih.govslideshare.net As plants evolve chemical defenses, herbivores co-evolve mechanisms to tolerate or even utilize these compounds as cues for locating host plants. nih.gov The aforementioned case of Tuta absoluta being potentially attracted to a hexenyl ester in tomatoes suggests such a co-evolutionary relationship, where the insect has adapted to use a plant-produced volatile to its advantage. frontiersin.orgresearchgate.net

Furthermore, these volatile-mediated interactions can extend to a third trophic level, involving the natural enemies of herbivores. The aggregation pheromone of Riptortus pedestris, which includes (E)-2-hexenyl (E)-2-hexenoate, is also used as a kairomone by its egg parasitoids, Ooencyrtus nezarae and Gryon japonicum. oup.comoup.com This means the parasitoids have evolved to eavesdrop on the chemical communication of their hosts to locate them more efficiently. This complex interplay demonstrates a co-evolutionary arms race, where the plant's volatile profile is a key element.

Impact of Domestication and Environmental Selective Pressures on Volatile Profiles

Human selection during the domestication of crop plants has often focused on traits like yield, size, and appearance, sometimes leading to unintended changes in other characteristics, including the volatile profiles that mediate ecological interactions. researchgate.netuga.edu The emission of [(E)-hex-3-enyl] (E)-2-methylbut-2-enoate by domesticated tomato plants is an example of a volatile that has been retained or altered through the process of domestication. frontiersin.orgresearchgate.net

Studies comparing wild and domesticated plants have shown that domestication can lead to either an increase or a decrease in the diversity and abundance of volatile compounds, depending on the species and the specific selection pressures. biorxiv.orgbiorxiv.org Changes in the volatile bouquet can have significant consequences for a plant's interactions with herbivores and pollinators. For instance, a reduction in defensive volatiles could make a crop more susceptible to pests, while an alteration in floral scents might affect pollinator attraction. The specific evolutionary trajectory of this compound and similar compounds under domestication and other environmental pressures is an area that warrants further investigation to understand its full ecological implications.

Biotechnological Production and Biocatalytic Approaches for Unsaturated Hexenyl Esters

Microbial Fermentation Systems for Volatile Ester Biosynthesis

Microbial fermentation presents a promising avenue for the de novo synthesis of esters from renewable feedstocks. By harnessing and engineering the metabolic capabilities of microorganisms, it is possible to create cellular factories for targeted ester production.

The rational engineering of both yeast and bacteria has been a primary focus for enhancing the production of volatile esters. The core strategy involves the introduction or enhancement of pathways leading to the synthesis of the two necessary precursors: an alcohol and an acyl-CoA, and the subsequent condensation of these by an appropriate transferase enzyme.

In the context of producing [(E)-hex-3-enyl] (E)-hex-2-enoate, this would necessitate the biosynthesis of (E)-hex-3-enol and (E)-hex-2-enoyl-CoA. The green leaf volatile (GLV) pathway, naturally present in plants, is responsible for producing C6 alcohols and aldehydes from fatty acids. mpg.de Engineering this pathway into a microbial chassis is a key strategy. This involves the expression of enzymes such as lipoxygenase (LOX) and hydroperoxide lyase (HPL), followed by alcohol dehydrogenase (ADH) to produce the required (E)-hex-3-enol. The synthesis of (E)-hex-2-enoyl-CoA could potentially be derived from fatty acid biosynthesis or β-oxidation pathways.

Yeast, particularly Saccharomyces cerevisiae, is a well-established host for producing flavor and fragrance compounds due to its GRAS (Generally Recognized As Safe) status and robustness in industrial fermentations. tandfonline.comfrontiersin.org Metabolic engineering efforts in S. cerevisiae have successfully increased the production of various esters. tandfonline.comoup.com Strategies include:

Overexpression of Alcohol Acyltransferases (AATs): Introducing potent AATs, such as ATF1 from S. cerevisiae itself, is a common approach to boost ester formation. nih.gov While Atf1p is highly specific for acetyl-CoA, it shows promiscuity towards a wide range of alcohols. nih.gov For the synthesis of non-acetate esters, other AATs with different acyl-CoA specificities would be required.

Enhancing Precursor Supply: Increasing the intracellular pools of specific alcohols and acyl-CoAs is critical. For instance, engineering the fatty acid synthesis (FAS) pathway can lead to higher availability of medium-chain fatty acyl-CoAs. oup.com Similarly, pathways for alcohol production can be enhanced. frontiersin.org

Balancing Metabolic Pathways: Fine-tuning the expression of pathway genes is crucial to avoid the accumulation of toxic intermediates and to channel metabolic flux towards the desired product. bohrium.com

Bacterial systems, especially Escherichia coli, offer advantages of rapid growth and well-established genetic tools, making them attractive platforms for ester production. nih.govnih.gov Key engineering strategies in bacteria include:

Heterologous Pathway Expression: E. coli has been engineered to produce a variety of esters by introducing pathways for both alcohol and acyl-CoA synthesis, along with an AAT. nih.gov For example, the production of butyl octanoate (B1194180) was achieved in E. coli by engineering an AAT for improved specificity and modifying the fatty acid metabolism to increase octanoyl-CoA availability. nih.gov

Redox and Cofactor Engineering: Ensuring a balanced supply of cofactors like NAD(P)H is essential for the efficient functioning of biosynthetic pathways. oup.com

Minimizing Byproduct Formation: Deleting competing pathways can increase the yield of the target ester. For instance, knocking out native esterases that can hydrolyze the product is a potential strategy.

The table below summarizes examples of engineered microbial strains for the production of various esters, illustrating the potential for producing compounds like this compound.

Microorganism Target Ester(s) Key Engineering Strategies Resulting Titer
Escherichia coliIsobutyl acetate (B1210297)Expression of isobutanol pathway and an alcohol acetyltransferase (Atf1)17.2 g/L
Escherichia coliButyl octanoateEngineering of an AAT for improved specificity; modification of fatty acid metabolismSingle ester product achieved
Saccharomyces cerevisiaeFatty Acid Ethyl Esters (Biodiesel)Expression of five different wax ester synthases (WSs); overexpression of acetyl-CoA carboxylaseUp to 8.2 mg/L
Saccharomyces cerevisiaeC6-C10 Fatty Acid Ethyl EstersMetabolic engineering of fatty acid synthesis and degradation pathwaysEnhancement of production achieved
Pseudomonas putida KT2440Hexyl acetateDeletion of alcohol dehydrogenases; expression of carboxylic acid reductase, PPTase, and AAT160.5 mg/L

Beyond strain engineering, the optimization of fermentation conditions and substrate feeding is critical for maximizing ester production. scientificwebjournals.comscientificwebjournals.com Volatile esters like this compound pose a challenge due to their potential toxicity to the microbial host and their tendency to be lost through evaporation, especially in aerated bioreactors. nih.gov

Substrate Optimization: The choice of carbon source can significantly impact the metabolic state of the cell and the production of precursors. While glucose is a common substrate, alternative and waste feedstocks are being explored for more cost-effective and sustainable processes. researchgate.net For example, glycerol, a byproduct of biodiesel production, has been used to produce esters in engineered yeast. frontiersin.org The co-fermentation of specific carboxylic acids can also be used to direct the synthesis towards desired esters. wur.nl For the production of this compound, supplementing the medium with precursors like hexenoic acid could be a viable strategy.

Bioprocess Development: The design and operation of the bioreactor are crucial for achieving high titers and productivities. mdpi.com Key considerations include:

Fed-batch and Continuous Fermentation: These strategies can help to maintain low concentrations of potentially toxic substrates or intermediates, thereby improving cell viability and productivity. tennessee.edu

In-situ Product Recovery (ISPR): To overcome product toxicity and prevent loss due to volatilization, ISPR methods such as gas stripping or the use of an organic solvent overlay can be employed. nih.gov For example, in the production of butyl octanoate, the product's properties allow it to naturally form a second phase, which simplifies recovery. nih.gov

Process Monitoring and Control: Real-time monitoring of volatile products in the off-gas of a bioreactor can provide high-resolution data on synthesis rates and yields, enabling better process control and optimization. nih.gov Parameters such as pH, temperature, and aeration must be carefully controlled to maintain optimal conditions for both cell growth and ester synthesis. scientificwebjournals.com

Enzyme-Catalyzed Esterification for Sustainable Synthesis

As an alternative to whole-cell fermentation, the direct use of isolated enzymes as catalysts for ester synthesis offers several advantages, including high specificity, mild reaction conditions, and the avoidance of cellular metabolic burden and toxicity issues.

Alcohol Acyltransferases (AATs) are key enzymes in the biosynthesis of volatile esters in many organisms, particularly plants and yeast. oup.com They catalyze the condensation of an alcohol with an acyl-CoA. nih.gov The substrate specificity of AATs varies significantly depending on their origin. For example, the AAT from strawberry (Fragaria x ananassa), SAAT, has been shown to utilize a range of alcohol and acyl-CoA substrates. scite.ai Characterizing the substrate range of different AATs is crucial for selecting a suitable candidate for the synthesis of this compound. Studies on AATs from kiwifruit have identified enzymes responsible for producing various butanoate and hexanoate (B1226103) esters. nih.gov

Esterases and Lipases , which belong to the hydrolase family, can also catalyze esterification reactions, typically in non-aqueous environments where the reaction equilibrium is shifted away from hydrolysis. aminer.cntandfonline.com Lipases, such as that from Candida antarctica (Novozym 435), are widely used due to their broad substrate tolerance and stability in organic solvents. tandfonline.com However, their efficiency can be low for certain substrates, such as short-chain fatty acids like hexanoic acid. tandfonline.com

Directed evolution has emerged as a powerful tool to tailor the properties of enzymes for specific industrial applications. pnas.orgnih.govresearchgate.netresearchgate.net By introducing random mutations and screening for desired improvements, it is possible to:

Enhance catalytic activity and stability: Researchers have successfully increased the thermostability of esterases through multiple rounds of directed evolution. pnas.org

Alter substrate specificity: Directed evolution can be used to broaden or narrow the substrate range of an enzyme. For instance, a wax ester synthase was engineered to have an increased preference for shorter-chain alcohols like ethanol. d-nb.info This approach could be applied to an existing AAT or lipase (B570770) to improve its activity towards (E)-hex-3-enol and (E)-hex-2-enoyl-CoA.

Improve stereoselectivity: Many flavor compounds are chiral, and their sensory properties depend on their stereochemistry. Directed evolution has been used to create esterase variants with improved stereoselectivity for the resolution of chiral esters. nih.gov

The development of high-throughput screening methods is essential for the successful application of directed evolution. researchgate.net

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create novel and efficient synthetic routes. udel.eduresearchgate.netresearchgate.netnih.gov This approach is particularly useful for producing complex molecules that are difficult to synthesize by purely chemical or biological means.

For the synthesis of an unsaturated ester like this compound, a chemo-enzymatic strategy could involve:

Enzymatic production of a key chiral intermediate: For example, an enzyme could be used to produce an optically pure alcohol precursor.

Chemical transformation to the final product: The enzymatically produced intermediate could then be subjected to a chemical esterification reaction.

An example of a relevant chemo-enzymatic approach is the synthesis of α,β-unsaturated esters by combining an enzymatic carboxylic acid reduction with a subsequent Wittig reaction. exlibrisgroup.com In this process, a carboxylic acid reductase (CAR) enzyme converts a carboxylic acid to an aldehyde, which then undergoes a chemical Wittig reaction to form the α,β-unsaturated ester with a two-carbon chain extension. exlibrisgroup.com Such a strategy could be envisioned for the synthesis of the (E)-hex-2-enoate moiety from a suitable precursor.

Another approach involves the use of lipases to catalyze esterification in organic solvents. For instance, new aromatic esters of sugars have been synthesized by first chemically preparing acetal (B89532) derivatives of the sugars, followed by enzymatic esterification with a phenolic acid catalyzed by Novozym 435. researchgate.net

Hydrolases, such as esterases and lipases, catalyze both the synthesis and hydrolysis of ester bonds through a common mechanistic framework. nih.gov The most common mechanism involves a catalytic triad, typically composed of Serine (Ser), Histidine (His), and an acidic residue (Aspartate or Glutamate).

The mechanism for ester hydrolysis can be summarized in the following steps:

Nucleophilic Attack: The serine hydroxyl group, activated by the histidine residue (which in turn is stabilized by the acidic residue), acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate.

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, releasing the alcohol moiety of the ester. This results in the formation of a covalent acyl-enzyme intermediate, where the acyl part of the ester is attached to the serine residue.

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate.

Enzyme Regeneration: This second intermediate collapses, releasing the carboxylic acid and regenerating the free enzyme, ready for another catalytic cycle.

In non-aqueous media, the deacylation step can proceed with an alcohol instead of water, leading to transesterification or, if starting from a carboxylic acid and an alcohol, direct esterification. In the case of ester synthesis, the alcohol substrate attacks the acyl-enzyme intermediate to form the final ester product. The low water activity in organic solvents suppresses the competing hydrolysis reaction.

Advanced Analytical and Spectroscopic Characterization of E Hex 3 Enyl E Hex 2 Enoate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying [(E)-hex-3-enyl] (E)-hex-2-enoate from various matrices, such as essential oils and food samples. e-palli.comresearchgate.netchemicalbook.comresearchgate.netorganicchemistrydata.org

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like this compound. biomedpharmajournal.org The compound is vaporized and separated from other components in a sample as it travels through a capillary column coated with a stationary phase. The retention time, the time it takes for the compound to exit the column, is a characteristic feature used for its identification. For instance, in the analysis of alcoholic beverages, various hexenyl esters are identified based on their specific retention times on different GC columns. researchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.netresearchgate.net This technique uses two columns with different stationary phases, providing a more detailed separation of complex mixtures. researchgate.net This is particularly advantageous for analyzing intricate samples like essential oils or food volatiles, where numerous compounds may have similar boiling points and co-elute in a single-column system. researchgate.netmdpi.comnih.gov The increased peak capacity and sensitivity of GCxGC allow for a more accurate identification and quantification of trace components, including specific isomers of hexenyl hexenoate. researchgate.netnih.gov

Analytical TechniqueColumn Type (Example)ApplicationBenefit
Gas Chromatography (GC) VF-WAXms (polar)Analysis of wine volatilesStandard separation based on boiling point and polarity.
Comprehensive 2D GC (GCxGC) 1D: DB-5ms (non-polar), 2D: SUPELCOWAX 10 (polar)Untargeted study of hop metabolitesEnhanced separation power and increased peak capacity for complex samples. nih.gov

When GC is coupled with mass spectrometry (MS), it becomes a powerful tool for both separation and identification. In GC-MS, as each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. biomedpharmajournal.org The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern is crucial for confirming the identity of this compound. For example, the compound has been identified in the root extract of Asparagus racemosus and in freshly distilled spirits using this technique. researchgate.netresearchgate.net

Tandem mass spectrometry (GC-MS/MS) provides an even higher level of specificity and sensitivity. This technique involves selecting a specific parent ion from the initial mass spectrum and subjecting it to further fragmentation. This process helps to eliminate background noise and confirm the structure of the compound with greater confidence, which is especially useful for analyzing trace amounts in complex matrices. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.netcdnsciencepub.comorgchemboulder.comrsc.orgcdnsciencepub.com It provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms.

Proton NMR (¹H-NMR) provides information about the number of different types of protons in a molecule and their chemical environments. For an unsaturated ester like this compound, ¹H-NMR is critical for determining the stereochemistry (E or Z) of the double bonds. researchgate.netcdnsciencepub.com The coupling constants (J-values) between olefinic protons are characteristic of their relative geometry. Protons on a trans double bond typically show larger coupling constants than those on a cis double bond.

Key expected signals in the ¹H-NMR spectrum would include:

Signals for the protons on the C=C double bonds in both the hexenyl and hexenoate moieties.

A signal for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-). In esters, these protons are typically shifted downfield to around 3.7-4.1 ppm. researchgate.net

Signals for the methylene protons adjacent to the carbonyl group and the other methylene groups in the alkyl chains.

Signals for the terminal methyl groups.

Carbon-13 NMR (¹³C-NMR) provides a map of the carbon skeleton of a molecule. organicchemistrydata.org Each unique carbon atom in this compound will produce a distinct signal. sci-hub.catoup.comnih.gov The chemical shifts of these signals indicate the type of carbon (e.g., sp³, sp², carbonyl).

Expected characteristic signals in the ¹³C-NMR spectrum include:

A signal for the carbonyl carbon (C=O) of the ester group, typically found in the range of 165-175 ppm.

Signals for the sp² hybridized carbons of the C=C double bonds, generally appearing between 100 and 150 ppm. The specific shifts can help confirm the E/Z configuration. oup.comresearchgate.net

A signal for the sp³ carbon of the ester's alkoxy group (-O-CH₂-).

Signals for the other sp³ hybridized carbons of the methylene and methyl groups in the molecule. mdpi.com

Table of Predicted ¹³C-NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) Range
Carbonyl (C=O) 165 - 175
Olefinic (C=C) 100 - 150
Methylene adjacent to Oxygen (-O-C H₂-) 60 - 70

Oxygen-17 NMR (¹⁷O-NMR), while less common due to the low natural abundance of the ¹⁷O isotope, can provide direct insight into the electronic environment of the oxygen atoms. taylorfrancis.comscispace.com The chemical shift of the carbonyl oxygen is particularly sensitive to the electronic nature of the ester. taylorfrancis.comcdnsciencepub.comrsc.org For α,β-unsaturated esters, the conjugation of the C=C double bond with the carbonyl group influences the shielding of the carbonyl oxygen. This technique can be used to study the electrophilicity of the carbonyl group. The chemical shift of the single-bonded oxygen atom of the ester provides complementary structural information. taylorfrancis.com

Other Spectroscopic and Hyphenated Analytical Methods (e.g., In Situ IR Spectroscopy for Reaction Monitoring)

Beyond NMR, other analytical techniques are vital for characterizing both the final product and the reaction process.

In Situ IR Spectroscopy for Reaction Monitoring: The synthesis of this compound would typically involve the esterification of (E)-hex-3-en-1-ol with (E)-hex-2-enoic acid. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring such reactions in real-time. nih.govyoutube.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one can continuously collect IR spectra.

For this specific esterification, the reaction progress could be monitored by observing:

  • The decrease in the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) and carboxylic acid (around 3000 cm⁻¹).
  • The decrease in the intensity of the carboxylic acid carbonyl (C=O) stretching band (around 1710 cm⁻¹).
  • The increase in the intensity of the ester carbonyl (C=O) stretching band at a higher wavenumber (around 1725 cm⁻¹). youtube.com
  • The increase in the C-O stretching band of the ester (around 1150-1250 cm⁻¹).
  • This real-time monitoring allows for the precise determination of reaction kinetics, endpoint, and the detection of any side reactions or intermediates, leading to optimized reaction conditions and improved safety and efficiency. rsc.orgresearchgate.net

    Emerging Research Directions and Future Perspectives

    Integration of Multi-Omics Data for Comprehensive Understanding of Volatile Ester Metabolism

    A complete understanding of how organisms synthesize volatile esters is being achieved through the integration of multiple "omics" disciplines, including genomics, transcriptomics, and metabolomics. This systems-biology approach allows researchers to connect the genetic blueprint of an organism to its metabolic output, providing a holistic view of volatile ester production.

    Multi-omics studies in fruits such as peaches, grapes, and citrus have successfully identified the complex networks governing the formation of aroma-active compounds, with esters being a predominant class. researchgate.netnih.govnih.gov For instance, by combining gene expression data (transcriptomics) with the profiling of volatile compounds (metabolomics), researchers can pinpoint specific genes responsible for the biosynthesis of esters during fruit ripening. nih.govmdpi.com Key enzyme-encoding genes involved in the final steps of ester formation, such as alcohol acyltransferases (AATs), are often identified through these integrative analyses. researchgate.net The process involves mapping metabolic pathways and identifying significant hub genes that act as key regulators. researchgate.net

    In grapes, a multi-omics analysis identified 29 genes associated with the metabolism of esters and highlighted the role of the carboxylesterase (CXE) gene family in the breakdown of aroma-related esters. nih.gov Similarly, in blood orange wine fermentation, integrating volatilomics, genomics, and transcriptomics revealed how specific yeasts can enhance the aroma profile by boosting the production of diverse volatile organic compounds (VOCs), particularly esters. nih.gov These approaches provide a powerful toolkit for understanding and eventually manipulating the synthesis of specific esters like [(E)-hex-3-enyl] (E)-hex-2-enoate for applications in flavor and fragrance enhancement.

    Development of Advanced Computational Chemistry Approaches for Structure-Activity Modeling

    Predicting the properties and biological activity of volatile esters from their chemical structure is a key goal of computational chemistry. Advanced modeling techniques are accelerating the discovery and design of new molecules with desired characteristics, reducing the need for extensive and time-consuming experimental synthesis and testing.

    Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational tool used to correlate the chemical structure of compounds with their biological activities. mdpi.com For esters, QSAR models have been developed to predict various properties, including toxicity and reaction rates in the atmosphere. researchgate.netresearchgate.net These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure—to build statistical relationships. researchgate.net For example, a QSAR model for aliphatic esters successfully predicted aquatic toxicity using descriptors selected by a genetic algorithm. researchgate.net

    Other computational methods like molecular docking simulate the interaction between a volatile molecule (a ligand) and a biological target, such as an olfactory receptor. mdpi.com This helps in understanding the molecular basis of scent perception. Quantum chemical calculations are also employed to predict fundamental properties like vapor pressure, which is crucial for a compound's volatility. rsc.org The development of more accurate and unified computational frameworks, such as Siamese message passing neural networks (MPNN), allows for the simultaneous prediction of reactivity for a wide range of VOCs with multiple atmospheric oxidants, overcoming the limitations of older models. copernicus.org These advanced computational approaches are essential for screening new volatile esters and predicting their sensory profiles and environmental fate.

    Innovative Applications in Sustainable Agriculture and Biotechnology through Understanding of Volatile Esters

    A deeper understanding of the roles volatile esters play in nature is paving the way for their use in sustainable agriculture and biotechnology. These compounds are key mediators of plant-insect interactions and can be produced efficiently through microbial fermentation, offering green alternatives to synthetic chemicals. uni-rostock.demdpi.com

    In sustainable agriculture, volatile esters are being explored for pest management. As components of herbivore-induced plant volatiles (HIPVs), they can act as signals that attract natural enemies of pests, forming a cornerstone of biological control strategies. mdpi.com For example, specific green leaf volatile (GLV) esters can play a role in a plant's defense against insects. uva.nlnih.gov The compound (Z)-3-hexenol, a precursor to many hexenyl esters, has been shown to repel or attract herbivores and attract predators, demonstrating the complex and context-dependent nature of these interactions. nih.gov Harnessing these natural signaling systems could lead to the development of novel attractants or repellents for integrated pest management, reducing reliance on synthetic pesticides.

    In the realm of biotechnology, microorganisms like yeasts and bacteria are being engineered as cellular factories for the production of valuable esters. rsc.orgbohrium.com These microbes naturally produce a variety of esters that contribute to the aroma of fermented foods and beverages. uni-rostock.dersc.org By leveraging metabolic engineering and synthetic biology, researchers can optimize microbial strains to produce high-value esters, including those with specific flavor and fragrance profiles, from renewable feedstocks. rsc.org This bio-based production offers a sustainable and cost-effective alternative to traditional chemical synthesis. bohrium.com Volatile esters produced by microbes are also being investigated for their antimicrobial and antifungal properties, which could be applied to food preservation as biofumigants. mdpi.comnih.gov

    Q & A

    Q. How can researchers ensure the credibility of sources when reviewing literature on this compound?

    • Strategy : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and avoid non-vetted platforms like BenchChem. Cross-validate data using CAS registry entries (e.g., 27829-72-7 for analogues) and regulatory databases (ECHA, NIST) .

    Q. What ethical considerations apply when publishing conflicting data on reaction mechanisms?

    • Guidance : Disclose all experimental conditions (e.g., catalyst batches, purity grades). Acknowledge limitations and propose follow-up studies. Align interpretations with established principles (e.g., Woodward-Hoffmann rules for pericyclic reactions) .

    Data Presentation

    Q. How should raw data from catalytic studies be formatted for publication?

    • Standards : Include tables of turnover frequencies (TOF), selectivity ratios, and Arrhenius parameters. Append raw chromatograms and spectral scans as supplementary files. Use SI units and IUPAC nomenclature consistently .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.